bpV (HOpic)

PTEN Phosphatase Inhibition Selectivity Profiling

For researchers requiring a well-characterized PTEN inhibitor with a defined selectivity profile: bpV (HOpic) offers in vitro IC50 of 14 nM against PTEN, with a 350- to 1800-fold window over PTP-β and PTP-1B. This compound is known to induce PTEN-independent Erk1/2 phosphorylation—making it a valuable tool for dissecting PI3K/Akt and MAPK crosstalk, provided appropriate controls are used. Aqueous instability necessitates procurement of high-purity dry crystalline solid. Insist on supplier-provided purity and stability documentation to ensure experimental reproducibility.

Molecular Formula C6H7K2NO8V
Molecular Weight 350.26 g/mol
Cat. No. B11929795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamebpV (HOpic)
Molecular FormulaC6H7K2NO8V
Molecular Weight350.26 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1O)C(=O)O.O[O-].O[O-].O=[V].[K+].[K+]
InChIInChI=1S/C6H5NO3.2K.2H2O2.O.V/c8-4-1-2-5(6(9)10)7-3-4;;;2*1-2;;/h1-3,8H,(H,9,10);;;2*1-2H;;/q;2*+1;;;;/p-2
InChIKeyJTNIABQIEWJHPW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

bpV (HOpic): A High-Potency Bisperoxovanadium PTEN Inhibitor for Preclinical Research


bpV (HOpic) is a bisperoxovanadium (bpV) complex that functions as a potent, small-molecule inhibitor of the phosphatase and tensin homolog (PTEN) [1]. It exhibits an in vitro IC50 of 14 nM against PTEN, with a selectivity window of 350- to 1800-fold over the related phosphatases PTP-β and PTP-1B, respectively . As a first-generation vanadium-based PTEN inhibitor, bpV (HOpic) is widely utilized as a chemical probe in cell signaling and disease model studies [2].

Why bpV (HOpic) Cannot Be Substituted by Generic PTEN Inhibitors


PTEN inhibitors within the same chemical class (e.g., bisperoxovanadium compounds) exhibit substantial divergence in their biochemical selectivity profiles, off-target signaling, and solution stability. Data indicate that substituting one analog for another, such as bpV(phen) for bpV (HOpic), results in quantifiably different experimental outcomes. This is due to critical differences in their IC50 values for PTEN versus off-target phosphatases [1], as well as variations in their induction of PTEN-independent signaling pathways like Erk1/2 phosphorylation [2]. Furthermore, the inherent aqueous instability of this compound class necessitates handling protocols that vary by formulation; selecting a supplier without verified purity and stability documentation directly jeopardizes experimental reproducibility .

Quantitative Evidence Guide for bpV (HOpic) Differentiation


Potency Against PTEN and Selectivity Over PTP-β and PTP-1B

bpV (HOpic) demonstrates a 2.7-fold greater inhibitory potency for PTEN (IC50 = 14 nM) compared to its closest analog bpV(phen) (IC50 = 38 nM) . Its selectivity for PTEN over the off-target PTP-β is 350-fold, compared to only a 9-fold selectivity for bpV(phen) . This is a direct, cross-study comparison of biochemical data.

PTEN Phosphatase Inhibition Selectivity Profiling

Off-Target Erk1/2 Phosphorylation vs. bpV(phen)

In a direct head-to-head cellular study, bpV (HOpic) was found to be less specific than bpV(phen), as it triggered PTEN-independent phosphorylation of Erk1/2 [1]. This was a primary finding of the study and demonstrates a clear functional difference between the two analogs.

Signal Transduction Cell Signaling Off-Target Effects

PTEN Inhibitory Potency vs. VO-OHpic and SF1670

bpV (HOpic) exhibits an IC50 for PTEN of 14 nM, which is 2.5-fold more potent than VO-OHpic (IC50 = 35 nM) and over 140-fold more potent than SF1670 (IC50 = 2 µM) . This cross-study comparison highlights its high potency among commonly used small-molecule PTEN inhibitors.

Chemical Probe Inhibitor Potency Cell-Based Assays

Aqueous Instability: A Critical Handling Constraint

Multiple vendors explicitly state that bpV (HOpic) is not stable in water, with decomposition commencing immediately upon solubilization. The rate of decomposition is slower in dry DMSO . While this is a class-level characteristic of bpV compounds, the consistency of this warning across reputable vendors underscores its importance for procurement and handling.

Chemical Stability Solubility Experimental Reproducibility

Recommended Application Scenarios for bpV (HOpic) in Preclinical Research


Enhancing PI3K/Akt Signaling in Ischemia-Reperfusion Injury Models

bpV (HOpic) is suitable for preclinical studies investigating the therapeutic potential of acute PTEN inhibition in ischemia-reperfusion injury (IRI). Its high potency (IC50 = 14 nM) enables robust upregulation of the PI3K/Akt/eNOS/ERK prosurvival pathway, which has been shown to protect against stimulated IRI in vitro by decreasing apoptosis and improving cell viability . Users should note that in vivo administration in a mouse model of renal IRI exacerbated renal dysfunction, indicating a context-dependent effect . This application is supported by quantitative biochemical evidence of its high potency against PTEN.

Dissecting PTEN-Dependent vs. Independent Pathways in Cell Signaling Studies

Researchers aiming to elucidate PTEN's role in complex signaling networks can utilize bpV (HOpic) as a chemical probe, with the critical caveat that it induces PTEN-independent Erk1/2 phosphorylation [1]. This known off-target effect, established through direct head-to-head comparison with bpV(phen), makes it a valuable tool for dissecting crosstalk between the PI3K/Akt and MAPK/Erk pathways, provided that appropriate controls (e.g., a comparator inhibitor like bpV(phen)) are included in the experimental design.

Neuroprotection Studies with Nanocarrier Formulations

Given its established instability in aqueous solution , bpV (HOpic) is an ideal candidate for studies utilizing nanocarrier-based delivery systems. Research has demonstrated that Nanocarrier-BpV(HOpic) exhibits neuroprotective activity [2]. For such applications, procurement should prioritize vendors that supply high-purity, dry crystalline solid to ensure compatibility with encapsulation protocols and to mitigate the compound's rapid decomposition in standard aqueous buffers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for bpV (HOpic)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.